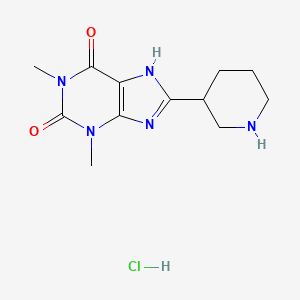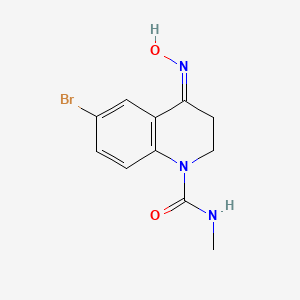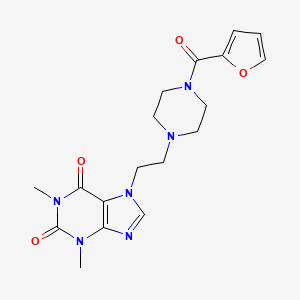
Theophylline, 7-(2-(4-(2-furoyl)-1-piperazinyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline, 7-(2-(4-(2-furoyl)-1-piperazinyl)ethyl)- is a derivative of theophylline, a well-known methylxanthine. Theophylline has been recognized for its bronchodilator properties, making it a valuable compound in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the furoyl and piperazinyl groups to theophylline enhances its pharmacological properties, potentially offering improved therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(2-(4-(2-furoyl)-1-piperazinyl)ethyl)- typically involves multiple steps. The initial step often includes the preparation of the furoyl-piperazine intermediate. This can be achieved through the reaction of furoyl chloride with piperazine under controlled conditions. The resulting intermediate is then reacted with theophylline in the presence of suitable catalysts and solvents to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Theophylline, 7-(2-(4-(2-furoyl)-1-piperazinyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can target the furoyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazinyl or furoyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furoic acid derivatives, while reduction could produce alcohols or amines.
科学研究应用
Theophylline, 7-(2-(4-(2-furoyl)-1-piperazinyl)ethyl)- has diverse applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of furoyl and piperazinyl groups.
Biology: The compound’s interactions with biological targets can be explored to understand its potential as a therapeutic agent.
Medicine: Its bronchodilator properties make it a candidate for developing new treatments for respiratory diseases.
Industry: The compound can be used in the synthesis of other pharmacologically active derivatives, contributing to drug discovery and development.
作用机制
The mechanism of action of Theophylline, 7-(2-(4-(2-furoyl)-1-piperazinyl)ethyl)- involves its interaction with various molecular targets. Theophylline primarily acts as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP (cAMP) in cells. This results in bronchodilation and anti-inflammatory effects. The furoyl and piperazinyl groups may enhance these effects by improving the compound’s binding affinity and selectivity for specific targets.
相似化合物的比较
Similar Compounds
Aminophylline: A well-known bronchodilator with similar therapeutic uses.
Caffeine: Another methylxanthine with stimulant and bronchodilator properties.
Theobromine: A methylxanthine found in cocoa with milder effects compared to theophylline.
Uniqueness
Theophylline, 7-(2-(4-(2-furoyl)-1-piperazinyl)ethyl)- stands out due to the presence of the furoyl and piperazinyl groups, which may enhance its pharmacological profile. These modifications can potentially improve its efficacy, reduce side effects, and offer new therapeutic applications.
属性
CAS 编号 |
86071-02-5 |
|---|---|
分子式 |
C18H22N6O4 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
7-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H22N6O4/c1-20-15-14(17(26)21(2)18(20)27)24(12-19-15)10-7-22-5-8-23(9-6-22)16(25)13-4-3-11-28-13/h3-4,11-12H,5-10H2,1-2H3 |
InChI 键 |
ZMOQJWWUNMTKFC-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)C(=O)C4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


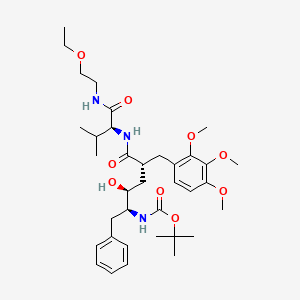
![(2-isopropylthiazol-5-yl)methyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]-3-methyl-butanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12758608.png)
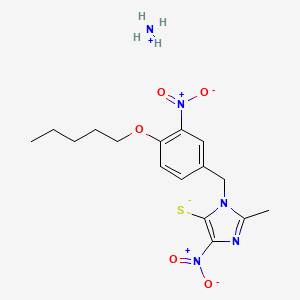
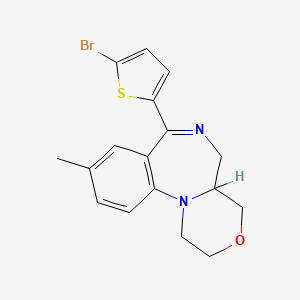

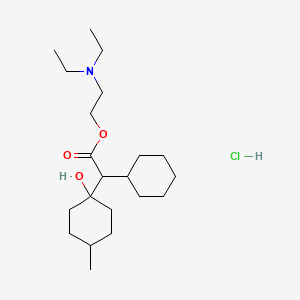
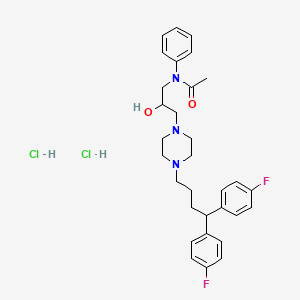
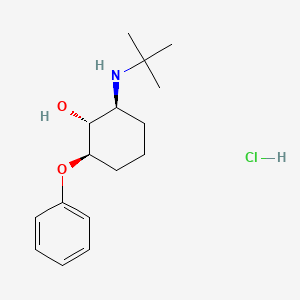

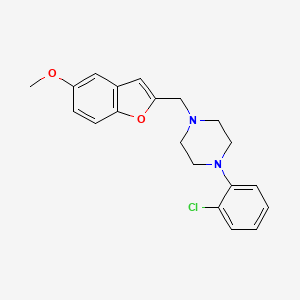
![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-22,23-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B12758674.png)
